N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide
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Overview
Description
N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide is a complex organic compound that features an indole moiety, a cyclopropane ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The isoxazole ring is typically formed through cycloaddition reactions involving nitrile oxides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents.
Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Isoxazolines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The isoxazole ring can interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity . The cyclopropane ring can enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Cyclopropane carboxylic acid: A simpler compound with a cyclopropane ring.
Isoxazole-5-carboxamide: A compound with a similar isoxazole ring.
Uniqueness
N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide is unique due to its combination of three distinct moieties: the indole, cyclopropane, and isoxazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(14-5-7-17-22-14)18-12-4-3-10-6-8-19(13(10)9-12)16(21)11-1-2-11/h3-5,7,9,11H,1-2,6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTVNRGGWDUCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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